3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylpropanoic acid and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: This compound has a similar structure but lacks the 4-methylphenyl group, which may affect its reactivity and applications.
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxy group instead of a methyl group, which can influence its chemical properties and reactivity.
The unique structure of this compound, with its benzyloxycarbonyl and 4-methylphenyl groups, makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)16(11-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZAYRKYQNSAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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